molecular formula C14H20O2 B3057494 Benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, methyl ester, (alphaS)- CAS No. 81576-55-8

Benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, methyl ester, (alphaS)-

Cat. No. B3057494
Key on ui cas rn: 81576-55-8
M. Wt: 220.31 g/mol
InChI Key: YNZYUHPFNYBBFF-NSHDSACASA-N
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Patent
US04843169

Procedure details

To a suspension of iodobenzene diacetate (322 grams(g), 1.0 mol) in a solution of p-isobutylpropiophenone (190 g, 1.0 mol) in trimethylorthoformate (109 ml, 1.0 mol) was added, dropwise, concentrated sulfuric acid (about 96% H2SO4, 10.7 ml, 0.2 mol) at 3° C. with stirring over 40 minutes. The resulting reaction mixture was stirred 6 hours at 0° C. to 15° C. The ensuing reaction was quenched by adding 200 ml deionized water. HPLC (high performance liquid chromatography) analysis of the resulting reaction product, comparing to an external standard, demonstrated 79% yield of ibuprofen methylester. The mixture obtained can be separated into an aqueous phase and an organic phase, followed by isolation of purified ibuprofen methyl ester from the organic phase by column chromatography or distillation. Alternatively, the crude ester can be hydrolyzed by treating with 50% aqueous sodium hydroxide, followed by extraction of the resulting aqueous phase with heptane. Acidification of the aqueous phase and recrystallization of the solid precipitate yields high-purity ibuprofen.
Quantity
322 g
Type
reactant
Reaction Step One
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
109 mL
Type
reactant
Reaction Step One
Quantity
10.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)C.C(O)(=O)C.IC1C=CC=CC=1.[CH2:16]([C:20]1[CH:25]=[CH:24][C:23]([C:26](=O)[CH2:27]C)=[CH:22][CH:21]=1)[CH:17]([CH3:19])[CH3:18].[CH3:30][O:31][CH:32](OC)[O:33]C.S(=O)(=O)(O)O>>[CH3:30][O:31][C:32]([CH:26]([C:23]1[CH:22]=[CH:21][C:20]([CH2:16][CH:17]([CH3:18])[CH3:19])=[CH:25][CH:24]=1)[CH3:27])=[O:33] |f:0.1.2|

Inputs

Step One
Name
Quantity
322 g
Type
reactant
Smiles
C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1
Name
Quantity
190 g
Type
reactant
Smiles
C(C(C)C)C1=CC=C(C=C1)C(CC)=O
Name
Quantity
109 mL
Type
reactant
Smiles
COC(OC)OC
Step Two
Name
Quantity
10.7 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred 6 hours at 0° C. to 15° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
The ensuing reaction
CUSTOM
Type
CUSTOM
Details
was quenched
ADDITION
Type
ADDITION
Details
by adding 200 ml
CUSTOM
Type
CUSTOM
Details
HPLC (high performance liquid chromatography) analysis of the resulting reaction product

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC(=O)C(C)C1=CC=C(CC(C)C)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04843169

Procedure details

To a suspension of iodobenzene diacetate (322 grams(g), 1.0 mol) in a solution of p-isobutylpropiophenone (190 g, 1.0 mol) in trimethylorthoformate (109 ml, 1.0 mol) was added, dropwise, concentrated sulfuric acid (about 96% H2SO4, 10.7 ml, 0.2 mol) at 3° C. with stirring over 40 minutes. The resulting reaction mixture was stirred 6 hours at 0° C. to 15° C. The ensuing reaction was quenched by adding 200 ml deionized water. HPLC (high performance liquid chromatography) analysis of the resulting reaction product, comparing to an external standard, demonstrated 79% yield of ibuprofen methylester. The mixture obtained can be separated into an aqueous phase and an organic phase, followed by isolation of purified ibuprofen methyl ester from the organic phase by column chromatography or distillation. Alternatively, the crude ester can be hydrolyzed by treating with 50% aqueous sodium hydroxide, followed by extraction of the resulting aqueous phase with heptane. Acidification of the aqueous phase and recrystallization of the solid precipitate yields high-purity ibuprofen.
Quantity
322 g
Type
reactant
Reaction Step One
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
109 mL
Type
reactant
Reaction Step One
Quantity
10.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)C.C(O)(=O)C.IC1C=CC=CC=1.[CH2:16]([C:20]1[CH:25]=[CH:24][C:23]([C:26](=O)[CH2:27]C)=[CH:22][CH:21]=1)[CH:17]([CH3:19])[CH3:18].[CH3:30][O:31][CH:32](OC)[O:33]C.S(=O)(=O)(O)O>>[CH3:30][O:31][C:32]([CH:26]([C:23]1[CH:22]=[CH:21][C:20]([CH2:16][CH:17]([CH3:18])[CH3:19])=[CH:25][CH:24]=1)[CH3:27])=[O:33] |f:0.1.2|

Inputs

Step One
Name
Quantity
322 g
Type
reactant
Smiles
C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1
Name
Quantity
190 g
Type
reactant
Smiles
C(C(C)C)C1=CC=C(C=C1)C(CC)=O
Name
Quantity
109 mL
Type
reactant
Smiles
COC(OC)OC
Step Two
Name
Quantity
10.7 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred 6 hours at 0° C. to 15° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
The ensuing reaction
CUSTOM
Type
CUSTOM
Details
was quenched
ADDITION
Type
ADDITION
Details
by adding 200 ml
CUSTOM
Type
CUSTOM
Details
HPLC (high performance liquid chromatography) analysis of the resulting reaction product

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC(=O)C(C)C1=CC=C(CC(C)C)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04843169

Procedure details

To a suspension of iodobenzene diacetate (322 grams(g), 1.0 mol) in a solution of p-isobutylpropiophenone (190 g, 1.0 mol) in trimethylorthoformate (109 ml, 1.0 mol) was added, dropwise, concentrated sulfuric acid (about 96% H2SO4, 10.7 ml, 0.2 mol) at 3° C. with stirring over 40 minutes. The resulting reaction mixture was stirred 6 hours at 0° C. to 15° C. The ensuing reaction was quenched by adding 200 ml deionized water. HPLC (high performance liquid chromatography) analysis of the resulting reaction product, comparing to an external standard, demonstrated 79% yield of ibuprofen methylester. The mixture obtained can be separated into an aqueous phase and an organic phase, followed by isolation of purified ibuprofen methyl ester from the organic phase by column chromatography or distillation. Alternatively, the crude ester can be hydrolyzed by treating with 50% aqueous sodium hydroxide, followed by extraction of the resulting aqueous phase with heptane. Acidification of the aqueous phase and recrystallization of the solid precipitate yields high-purity ibuprofen.
Quantity
322 g
Type
reactant
Reaction Step One
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
109 mL
Type
reactant
Reaction Step One
Quantity
10.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)C.C(O)(=O)C.IC1C=CC=CC=1.[CH2:16]([C:20]1[CH:25]=[CH:24][C:23]([C:26](=O)[CH2:27]C)=[CH:22][CH:21]=1)[CH:17]([CH3:19])[CH3:18].[CH3:30][O:31][CH:32](OC)[O:33]C.S(=O)(=O)(O)O>>[CH3:30][O:31][C:32]([CH:26]([C:23]1[CH:22]=[CH:21][C:20]([CH2:16][CH:17]([CH3:18])[CH3:19])=[CH:25][CH:24]=1)[CH3:27])=[O:33] |f:0.1.2|

Inputs

Step One
Name
Quantity
322 g
Type
reactant
Smiles
C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1
Name
Quantity
190 g
Type
reactant
Smiles
C(C(C)C)C1=CC=C(C=C1)C(CC)=O
Name
Quantity
109 mL
Type
reactant
Smiles
COC(OC)OC
Step Two
Name
Quantity
10.7 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred 6 hours at 0° C. to 15° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
The ensuing reaction
CUSTOM
Type
CUSTOM
Details
was quenched
ADDITION
Type
ADDITION
Details
by adding 200 ml
CUSTOM
Type
CUSTOM
Details
HPLC (high performance liquid chromatography) analysis of the resulting reaction product

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC(=O)C(C)C1=CC=C(CC(C)C)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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